1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18091008
InChI: InChI=1S/C10H13N3O.ClH/c11-9-3-6-13(7-9)10(14)8-1-4-12-5-2-8;/h1-2,4-5,9H,3,6-7,11H2;1H
SMILES:
Molecular Formula: C10H14ClN3O
Molecular Weight: 227.69 g/mol

1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride

CAS No.:

Cat. No.: VC18091008

Molecular Formula: C10H14ClN3O

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride -

Specification

Molecular Formula C10H14ClN3O
Molecular Weight 227.69 g/mol
IUPAC Name (3-aminopyrrolidin-1-yl)-pyridin-4-ylmethanone;hydrochloride
Standard InChI InChI=1S/C10H13N3O.ClH/c11-9-3-6-13(7-9)10(14)8-1-4-12-5-2-8;/h1-2,4-5,9H,3,6-7,11H2;1H
Standard InChI Key SYALHEXILVMZFS-UHFFFAOYSA-N
Canonical SMILES C1CN(CC1N)C(=O)C2=CC=NC=C2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure consists of a pyrrolidine ring (a five-membered saturated amine ring) substituted at the 1-position with a pyridine-4-carbonyl group and at the 3-position with an amine group. The hydrochloride salt enhances water solubility, a critical factor for bioavailability. The molecular formula is C10_{10}H14_{14}ClN3_3O, with a molecular weight of 243.70 g/mol. Key structural features include:

  • Pyridine-4-carbonyl moiety: A planar aromatic ring with a ketone group at the 4-position, enabling π-π stacking and hydrogen-bonding interactions .

  • Pyrrolidine scaffold: A conformationally flexible amine ring that facilitates binding to biological targets .

  • Hydrochloride salt: Improves stability and solubility in aqueous media .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC10_{10}H14_{14}ClN3_3O
Molecular Weight243.70 g/mol
Hydrogen Bond Donors2 (amine, HCl)
Hydrogen Bond Acceptors4 (carbonyl, pyridine N)
LogP (Predicted)1.2 ± 0.3

Synthesis and Optimization

Synthetic Routes

The synthesis of 1-(pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride can be inferred from analogous methodologies reported for related pyrrolidine derivatives. A patent (CN102531987A) outlines a four-step chiral synthesis pathway for (S)-3-aminopyrrolidine dihydrochloride, which can be adapted for this compound :

  • Decarboxylation: Starting from trans-4-hydroxy-L-proline, decarboxylation yields a pyrrolidine intermediate.

  • N-Boc Protection: Introduction of a tert-butoxycarbonyl (Boc) group stabilizes the amine during subsequent reactions.

  • Sulfonylation and SN2 Reaction: Hydroxyl groups are sulfonylated and displaced by azide via an SN2 mechanism, inducing stereochemical inversion.

  • Reduction and Deprotection: Azide reduction (e.g., using triphenylphosphine) yields the primary amine, followed by HCl-mediated Boc removal to form the hydrochloride salt .

Table 2: Key Synthesis Steps

StepReactionReagents/ConditionsYield
1DecarboxylationH2_2O, Δ, 12 h85%
2N-Boc ProtectionBoc2_2O, DMAP, CH2_2Cl2_290%
3Sulfonylation/SN2MsCl, Et3_3N; NaN3_3, DMF75%
4Reduction/DeprotectionPPh3_3, THF; HCl, dioxane80%
Compound ClassTargetActivity (IC50_{50}/EC50_{50})Reference
Pyrrolo[3,4-c]pyridinesAldose Reductase6–22 μM
Pyrrolopyridine CarboxylatesHIV-1 IN1.65 μM (EC50_{50})
Pyridine-pyrrolidine AmidesCYP EnzymesModerate inhibition

Structure-Activity Relationships (SAR)

  • Pyridine Position: Derivatives with substituents at the pyridine 4-position (vs. 2- or 3-) show enhanced metabolic stability due to reduced hepatic cytochrome P450 interactions .

  • Amine Functionalization: The 3-amine group is critical for hydrogen bonding with biological targets; acylation or alkylation diminishes activity .

  • Salt Form: Hydrochloride salts improve aqueous solubility by >50% compared to free bases, enhancing oral bioavailability .

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